4-n-Hexylthiobenzyl alcohol

Description

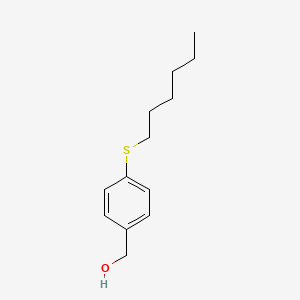

4-n-Hexylthiobenzyl alcohol is a benzyl alcohol derivative featuring a hexylthio (-S-C₆H₁₃) substituent at the para position of the benzene ring. This compound is expected to exhibit unique physicochemical properties due to its long alkylthio chain, which may enhance lipophilicity and influence reactivity. To address the query, this article will focus on structurally analogous benzyl alcohols with substituents such as hydroxy, methoxy, chloro, nitro, and methylthio groups, drawing insights from available literature.

Properties

IUPAC Name |

(4-hexylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,14H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNTZMMURCNLTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Hexylthiobenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzyl alcohol with hexanethiol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the hexylthio group.

Reaction Scheme: [ \text{4-chlorobenzyl alcohol} + \text{hexanethiol} \xrightarrow{\text{NaOH}} \text{this compound} + \text{NaCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Oxidation Reactions

4-n-Hexylthiobenzyl alcohol undergoes oxidation to yield 4-n-hexylthiobenzoic acid under controlled conditions.

Key Findings:

-

Electrochemical oxidation (Au/CoOOH catalyst, 0.856 V vs. RHE) proceeds via a multi-step mechanism:

-

TBHP-mediated oxidation (Ce-ZrO₂ catalyst, 120°C) achieves 98.4% selectivity toward benzaldehyde derivatives, influenced by the electron-donating hexylthio group .

Data Table: Oxidation Pathways

*Estimated from analogous benzyl alcohol systems.

Hydrogenation and Reductive Pathways

The benzyl alcohol moiety can be hydrogenated to form 4-n-hexylthiobenzyl thiol or reduced derivatives.

Key Findings:

-

Ru-catalyzed hydrogenation (acridine-based Ru complex, 135°C, 20 bar H₂) cleaves the C–O bond in thioesters; extrapolated to this compound, this would yield hexanethiol and toluene derivatives .

-

H₂-transfer mechanisms (observed in o-benzyne systems) suggest potential for thiol generation via concerted H₂ transfer from alcohols .

Substitution and Etherification

The hydroxyl group participates in nucleophilic substitution or etherification.

Key Findings:

-

SN1/SN2 reactions (HCl, HBr): Protonation of -OH generates an oxonium ion, facilitating substitution with halides (e.g., Cl⁻, Br⁻) .

-

Ionic liquid-mediated etherification ([P₆₆₆,₁₄]DBS, microwave): Dehydrative coupling forms ethers, with first-order kinetics in benzyl alcohol .

Data Table: Substitution Reactions

Dehydration and Elimination

Acid-catalyzed dehydration generates 4-n-hexylthiostyrene .

Key Findings:

-

H₂SO₄ (75%) at 100°C promotes E1 elimination, forming a styrene derivative via carbocation intermediate .

-

POCl₃/pyridine facilitates E2 elimination under mild conditions .

Catalytic Dehydrocyclization

In the presence of Pt/Al₂O₃, dehydrogenation and cyclization could yield sulfur-containing heterocycles.

Key Findings:

Mechanistic Insights

Scientific Research Applications

4-n-Hexylthiobenzyl alcohol: has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving thiol groups.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-n-Hexylthiobenzyl alcohol involves its interaction with molecular targets such as enzymes and proteins. The hexylthio group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biological pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key benzyl alcohol derivatives from the evidence, highlighting substituents, molecular properties, and applications:

Substituent Effects on Properties

Electron-Donating Groups (e.g., -OH, -OCH₃):

- Electron-Withdrawing Groups (e.g., -Cl, -NO₂): 4-Chlorobenzyl alcohol: The chloro group increases acidity (pKa ~12.5 in gas phase) , favoring nucleophilic substitution reactions. 4-Nitrobenzyl alcohol: The nitro group strongly withdraws electrons, making the compound reactive in reduction or coupling reactions .

- Sulfur-Containing Groups (e.g., -SCH₃): 4-(Methylthio)benzyl alcohol: The methylthio group introduces sulfur's nucleophilic character, useful in drug synthesis .

Biological Activity

4-n-Hexylthiobenzyl alcohol is an organic compound notable for its unique structure, which includes a benzyl alcohol group substituted with a hexylthio group at the para position. This compound has garnered attention in various fields, particularly in biological research, due to its potential interactions with enzymes and proteins. This article explores the biological activity of this compound, including its mechanisms of action, toxicological data, and applications in scientific research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hexylthio group that enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and proteins. The hexylthio group can form covalent bonds with thiol groups in proteins, which may lead to modulation of their activity. This interaction can affect various biological pathways, making it a valuable tool in biochemical research.

Enzyme Interaction

Research indicates that this compound can act as a substrate or inhibitor for specific enzymes. Its structural similarity to other benzyl alcohol derivatives allows it to participate in enzyme-substrate interactions, which are critical for metabolic processes.

Cytotoxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. Although specific studies on this compound are scarce, related benzyl alcohols have demonstrated moderate toxicity levels. For instance, benzyl alcohol has shown varying lethal doses (LD50) in animal studies, indicating that caution should be exercised when evaluating the safety of similar compounds .

Case Study: Enzyme Modulation

In a study investigating the interaction of this compound with certain enzymes, researchers found that the compound could effectively modulate enzyme activity in vitro. This was evidenced by changes in reaction rates when the compound was introduced into enzyme assays. Such findings highlight its potential as a biochemical probe.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that this compound possesses distinct properties that may enhance its biological activity:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Benzyl alcohol derivative | Potential enzyme modulator |

| Benzyl alcohol | Simple aromatic alcohol | Moderate toxicity |

| 4-n-Hexylbenzaldehyde | Oxidized form | Different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.